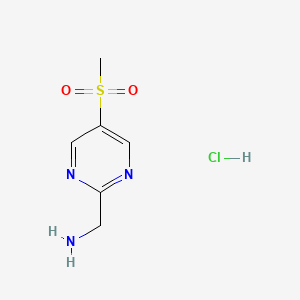
Tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, and a 4-chlorophenyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the 4-Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core reacts with a 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
Tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
Tert-butyl 7-bromo-4-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the 4-chloro substituent on the phenyl ring.
Tert-butyl 7-bromo-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the 4-chlorophenyl group in tert-butyl 7-bromo-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity, biological activity, and potential therapeutic applications.
属性
CAS 编号 |
1255924-79-8 |
|---|---|
分子式 |
C20H21BrClNO2 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
tert-butyl 7-bromo-4-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H21BrClNO2/c1-20(2,3)25-19(24)23-11-14-10-15(21)6-9-17(14)18(12-23)13-4-7-16(22)8-5-13/h4-10,18H,11-12H2,1-3H3 |
InChI 键 |
MJUOOGYWRZBONE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


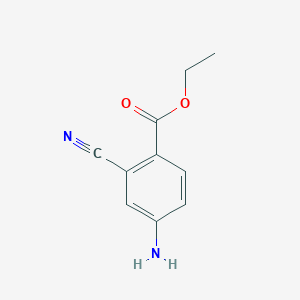

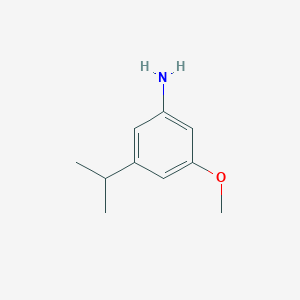
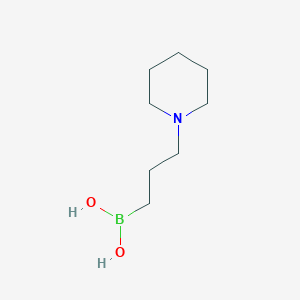
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
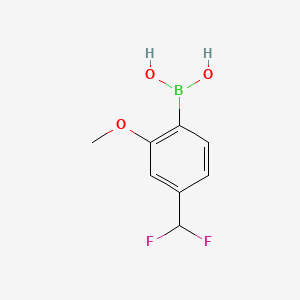
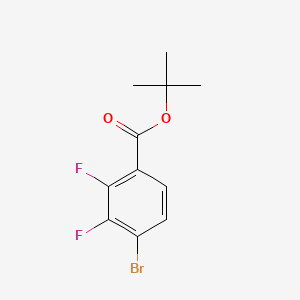
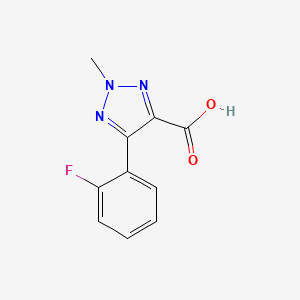
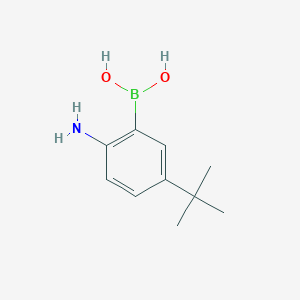

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
